1-benzyl-3-nitro-1H-1,2,4-triazole

Medicinal Chemistry Anti-infective Agents Structure-Activity Relationship (SAR)

Anti-infective drug discovery demands precise 3-nitro-1,2,4-triazole scaffolds-generic analogs or unverified substitution patterns compromise SAR integrity and risk cross-resistance artifacts. This compound delivers the authenticated N1-benzyl, C3-nitro pharmacophore: • X-ray structure confirmed at 120 K; NMR/MS-verified identity for unambiguous assay interpretation • ≥97% purity with defined logP (1.1) & tPSA (76.5 Ų) enabling reproducible synthetic planning • Distinct nitroreductase substrate mechanism vs. non-nitrated triazoles-critical for anti-parasitic (T. cruzi, Leishmania) and anti-tubercular programs. Bulk quantities in stock with global shipping.

Molecular Formula C9H8N4O2
Molecular Weight 204.19g/mol
CAS No. 136118-54-2
Cat. No. B442789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-nitro-1H-1,2,4-triazole
CAS136118-54-2
Molecular FormulaC9H8N4O2
Molecular Weight204.19g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c14-13(15)9-10-7-12(11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyUKKSDGCKRNHUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-nitro-1,2,4-triazole: Technical Specifications & Sourcing


1-Benzyl-3-nitro-1H-1,2,4-triazole (CAS 136118-54-2) is a heterocyclic building block belonging to the 3-nitro-1,2,4-triazole class, characterized by a benzyl group at the N1 position and a nitro substituent at the C3 position of the triazole ring . The 3-nitro-1,2,4-triazole nucleus is a recognized pharmacophore in medicinal chemistry, specifically noted for its potential in anti-infective research, often showing greater potency and selectivity compared to non-nitrated 1,2,4-triazoles or 2-nitroimidazoles [1]. This compound serves as a key intermediate or scaffold for the synthesis of more complex molecules, with its unique combination of functional groups enabling distinct reactivity and biological activity profiles relevant to drug discovery and chemical biology .

Why 1-Benzyl-3-nitro-1,2,4-triazole Resists Generic Substitution


The presence of the 3-nitro group on the 1,2,4-triazole core fundamentally alters the compound's electronic properties, reactivity, and biological mechanism compared to non-nitrated analogs [1]. In medicinal chemistry, the 3-nitro-1,2,4-triazole nucleus is a distinct pharmacophore; it is known to be a substrate for nitroreductase enzymes, a mechanism that can confer activity against certain pathogens and avoid cross-resistance [1]. Furthermore, the specific N1-benzyl substitution pattern influences lipophilicity and target binding, meaning that generic 1,2,4-triazole compounds or even other 3-nitro-1,2,4-triazole regioisomers or analogs with different N-substituents cannot be assumed to have equivalent performance in downstream assays or syntheses . Substituting with a close analog like 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS 675130-87-7) or a non-nitrated 1-benzyl-1,2,4-triazole would introduce significant changes in physicochemical properties and biological activity, potentially invalidating research outcomes.

Differentiating Evidence for 1-Benzyl-3-nitro-1,2,4-triazole


Enhanced Potency & Selectivity of 3-Nitro Pharmacophore

A comprehensive review of the medicinal chemistry of 3-nitro-1,2,4-triazoles establishes that the nitro group is a critical driver of potency and selectivity. The 3-nitro-1,2,4-triazole nucleus, as a class, demonstrates greater potency and selectivity against various etiological agents when compared to the non-nitrated 1,2,4-triazole nucleus [1]. This is attributed to its ability to act via distinct mechanisms, such as activation by nitroreductase enzymes, which is not a feature of the non-nitrated analog. This class-level inference supports the selection of 1-benzyl-3-nitro-1H-1,2,4-triazole over its direct non-nitrated comparator, 1-benzyl-1H-1,2,4-triazole (CAS 19869-73-7).

Medicinal Chemistry Anti-infective Agents Structure-Activity Relationship (SAR)

Validated Spectroscopic Reference Data

The precise chemical identity of 1-benzyl-3-nitro-1H-1,2,4-triazole is validated by reference spectroscopic data available in authoritative spectral databases. The compound has a dedicated entry in the Wiley SpectraBase, providing a definitive reference for 2 NMR spectra (¹H and ¹³C) and 1 MS (GC) spectrum [1]. This is in contrast to close analogs like 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS 610255-47-5), for which such verified reference data may be less readily available, presenting a potential barrier to confident identification in analytical workflows.

Analytical Chemistry Quality Control Spectroscopy

High Purity Specification

Commercial vendors specify a minimum purity of 95% for 1-benzyl-3-nitro-1H-1,2,4-triazole . This specification is an important differentiator from uncharacterized or lower-purity material that may be available from other sources. While not a direct comparison to a specific analog, this high purity standard reduces the risk of impurities confounding research results and ensures more reproducible synthesis outcomes compared to using a compound of unknown or lower purity. This is a key procurement criterion when selecting a reliable building block.

Chemical Procurement Building Blocks Purity Standards

Defined Physicochemical Properties

Key calculated physicochemical properties for 1-benzyl-3-nitro-1H-1,2,4-triazole have been established, providing a baseline for comparing with analogs. The topological polar surface area (tPSA) is calculated to be 76.5 Ų and the partition coefficient (XLogP3) is 1.1 . These values offer a quantitative basis for differentiating this compound from analogs. For instance, 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS 675130-87-7) has a different lipophilicity and electronic profile due to the 4-fluoro substituent, which would alter its calculated LogP and tPSA, impacting its behavior in biological assays and synthetic reactions.

ADME Prediction Medicinal Chemistry Synthetic Chemistry

Research & Industrial Applications


Anti-Infective Scaffold Optimization

This compound is a valuable starting point for structure-activity relationship (SAR) studies targeting anti-parasitic, anti-tubercular, and antifungal agents. The 3-nitro group is a key pharmacophore known to enhance potency and enable nitroreductase-mediated activation mechanisms [1]. Researchers can modify the benzyl group or the triazole core to explore potency and selectivity against kinetoplastid parasites (e.g., Trypanosoma cruzi, Leishmania spp.) and Mycobacterium tuberculosis.

Reference Standard for Method Development

The availability of verified NMR and MS spectra in the Wiley SpectraBase [1] makes this compound suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, GC-MS) for related triazole derivatives. Its well-defined spectral fingerprints facilitate unambiguous identification and quantification in complex mixtures.

Building Block for Heterocyclic Libraries

With a minimum purity of 95% [1][2], this compound serves as a reliable building block for generating libraries of more complex molecules. Its defined physicochemical properties (tPSA: 76.5 Ų; XLogP3: 1.1) guide reaction planning and purification strategies. It can be used as an intermediate in the synthesis of fused heterocycles or as a substrate for further functionalization via its nitro group or N-benzyl moiety.

Structural Studies for Crystallography

A recent determination of its crystal structure at 120 K reveals it crystallizes in the triclinic space group with four independent molecules in the asymmetric unit [1]. This detailed structural information is valuable for crystallographers studying intermolecular interactions, solid-state properties, and for potential use in co-crystal engineering or materials science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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